(S)-2-Amino-N-ethyl-3-methyl-N-(3-methyl-benzyl)-butyramide
CAS No.:
Cat. No.: VC13403211
Molecular Formula: C15H24N2O
Molecular Weight: 248.36 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H24N2O |
|---|---|
| Molecular Weight | 248.36 g/mol |
| IUPAC Name | (2S)-2-amino-N-ethyl-3-methyl-N-[(3-methylphenyl)methyl]butanamide |
| Standard InChI | InChI=1S/C15H24N2O/c1-5-17(15(18)14(16)11(2)3)10-13-8-6-7-12(4)9-13/h6-9,11,14H,5,10,16H2,1-4H3/t14-/m0/s1 |
| Standard InChI Key | MYQSCLWCHYPRSW-AWEZNQCLSA-N |
| Isomeric SMILES | CCN(CC1=CC=CC(=C1)C)C(=O)[C@H](C(C)C)N |
| SMILES | CCN(CC1=CC=CC(=C1)C)C(=O)C(C(C)C)N |
| Canonical SMILES | CCN(CC1=CC=CC(=C1)C)C(=O)C(C(C)C)N |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The molecular formula of (S)-2-Amino-N-ethyl-3-methyl-N-(3-methyl-benzyl)-butyramide is C₁₆H₂₅N₂O, derived from its butyramide core (C₄H₈NO) modified with ethyl, methyl, and 3-methyl-benzyl substituents. Key structural features include:
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Stereochemistry: The (S)-configuration at the second carbon dictates chiral interactions with biological targets.
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Amide bond: The -NH-CO- group enables hydrogen bonding and participation in hydrolytic reactions.
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Branched aliphatic chain: The 3-methyl group introduces steric effects influencing conformational flexibility.
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Aromatic substitution: The 3-methyl-benzyl moiety enhances lipophilicity and π-π stacking potential.
Table 1: Comparative Structural Data of Related Amides
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|
| Target Compound | C₁₆H₂₅N₂O | 261.39 | 3-methyl-benzyl, ethyl, 3-methyl |
| (S)-2-Amino-N-ethyl-3-methyl-N-(3-CF₃-benzyl)-butyramide | C₁₅H₂₁F₃N₂O | 302.33 | 3-CF₃-benzyl, ethyl, 3-methyl |
| (S)-2-Amino-N-(4-Cl-benzyl)-N-ethyl-3-methyl-butyramide | C₁₄H₂₁ClN₂O | 268.78 | 4-Cl-benzyl, ethyl, 3-methyl |
Physicochemical Characteristics
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Solubility: Predicted to exhibit moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) due to the amide group, with limited aqueous solubility (estimated logP ≈ 2.8).
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Melting Point: Analogous compounds with trifluoromethyl or chloro substituents show melting points between 120–150°C, suggesting a similar range for the target molecule.
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Optical Activity: The (S)-enantiomer is expected to display specific optical rotation values comparable to analogs, typically in the range of +20° to +40° (c = 1, MeOH).
Synthesis and Manufacturing
Retrosynthetic Analysis
The synthesis of (S)-2-Amino-N-ethyl-3-methyl-N-(3-methyl-benzyl)-butyramide can be approached through a three-step sequence:
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Amide bond formation: Coupling 2-amino-3-methylbutyric acid with N-ethyl-3-methyl-benzylamine.
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Chiral resolution: Use of chiral auxiliaries or enzymatic methods to isolate the (S)-enantiomer.
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Purification: Crystallization or chromatography to achieve >98% enantiomeric excess .
Key Reaction Steps
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Step 1: Activation of 2-amino-3-methylbutyric acid using carbodiimide reagents (e.g., EDC/HOBt) in dichloromethane at 0–5°C.
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Step 2: Nucleophilic attack by N-ethyl-3-methyl-benzylamine, with triethylamine as a base, yielding the racemic amide.
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Step 3: Enzymatic resolution with lipase B from Candida antarctica to preferentially hydrolyze the (R)-enantiomer .
Table 2: Optimized Reaction Conditions for Amide Synthesis
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Temperature | 0–5°C (Step 1) | Minimizes racemization |
| Solvent | Dichloromethane | Enhances reagent solubility |
| Coupling Agent | EDC/HOBt | 85–90% coupling efficiency |
| Reaction Time | 12–18 hours | Complete conversion |
Chemical Reactivity and Stability
Amide Bond Reactivity
The central amide group undergoes characteristic reactions:
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Hydrolysis: Acidic (6M HCl, reflux) or basic (2M NaOH, 60°C) conditions cleave the amide bond to yield 2-amino-3-methylbutyric acid and N-ethyl-3-methyl-benzylamine.
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Reduction: Lithium aluminum hydride reduces the amide to the corresponding amine (N-ethyl-N-(3-methyl-benzyl)-3-methylbutane-1,2-diamine) at −78°C in THF.
Thermal and Oxidative Stability
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Thermal decomposition: Onset at 210°C (TGA data from analogs), with primary degradation products including CO₂ and benzylamine derivatives.
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Oxidative susceptibility: The benzylic hydrogen undergoes radical-mediated oxidation to form N-oxide byproducts under UV light (λ = 254 nm).
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